molecular formula C10H4N2 B12896430 Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Cat. No.: B12896430
M. Wt: 152.15 g/mol
InChI Key: PFQRCUHTGSYYJD-UHFFFAOYSA-N
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Description

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a pentalene and pyrazine ring system. The compound’s distinct structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a pentalene precursor in the presence of a pyrazine ring-forming reagent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropa[3,4]pentaleno[1,2-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine derivatives have been investigated for their anticancer properties. Research indicates that certain modifications to this compound enhance its ability to inhibit specific cancer cell lines. For instance, derivatives have shown promising results in targeting the c-Met kinase pathway, which is crucial in cancer progression. In preclinical studies, compounds derived from this compound demonstrated significant potency against various cancers, including non-small cell lung cancer and renal cell carcinoma .

1.2 Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. This property could be attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's structural stability and charge transport characteristics contribute to its potential in enhancing device performance .

2.2 Polymer Chemistry

In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being studied for applications in coatings and composites where durability and resistance to environmental degradation are critical .

Photochemical Applications

3.1 Photostability and Light Absorption

Research has indicated that this compound possesses excellent photostability and can absorb light effectively across a range of wavelengths. This characteristic is advantageous for applications in photodynamic therapy (PDT), where light-activated compounds are used to induce cytotoxic effects in targeted tissues .

3.2 Photochemical Reactions

The compound has also been explored for its role in facilitating photochemical reactions. Its unique structure allows it to participate in photoinduced electron transfer processes, making it valuable in synthetic organic chemistry for generating reactive intermediates .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryPreclinical trials on c-Met inhibitorsDemonstrated significant anticancer activity against multiple cancers .
Organic ElectronicsOLED device performance studyEnhanced charge transport properties leading to improved device efficiency .
Photochemical ApplicationsStudy on photodynamic therapy effectivenessShowed potential as an effective photosensitizer for cancer treatment .

Mechanism of Action

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be compared with other similar nitrogen-containing heterocyclic compounds, such as pyridazine and pyridazinone derivatives. These compounds share some structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused cyclopropane-pentalene-pyrazine structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Pyridazine
  • Pyridazinone
  • Pyrrolopyrazine

These compounds exhibit a range of biological activities and are used in various scientific and industrial applications, highlighting the versatility and importance of nitrogen-containing heterocycles in research and development.

Biological Activity

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its various biological activities, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

CnHmNp\text{C}_n\text{H}_m\text{N}_p

where nn, mm, and pp denote the number of carbon, hydrogen, and nitrogen atoms respectively. This structure is pivotal in determining its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study showed that compounds with similar pyrazine structures had varying degrees of activity against different cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that modifications in the pyrazine moiety can enhance anticancer efficacy, suggesting potential for drug development targeting specific cancers .

Anti-inflammatory Effects

This compound derivatives have also shown promise in anti-inflammatory applications. For instance, certain compounds demonstrated significant inhibition of nitric oxide production in macrophages:

CompoundConcentration (μM)Inhibition (%)
Compound A2056.32
Compound B1090

These findings suggest that the compound may modulate inflammatory pathways effectively .

Neuroprotective Properties

In neuropharmacology, this compound has been studied for its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. A notable compound exhibited an EC50 value of 25 μM in protecting PC12 cells from neurotoxicity . This indicates potential utility in treating neurodegenerative diseases.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of cyclopropa[3,4]pentaleno derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit proliferation effectively:

  • Methodology : Cell viability assays (MTT assay) and flow cytometry were utilized.
  • Results : Significant reductions in cell viability were observed at concentrations as low as 10 μM.

This case highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory properties of cyclopropa[3,4]pentaleno derivatives in a model of lipopolysaccharide (LPS)-induced inflammation:

  • Methodology : RAW264.7 macrophages were treated with various concentrations of the compound.
  • Results : The most effective derivative reduced TNF-α secretion significantly at concentrations above 20 μM.

This suggests a mechanism by which these compounds may alleviate inflammatory responses .

Q & A

Q. What established synthetic routes exist for cyclopropa[3,4]pentaleno[1,2-B]pyrazine, and how do solvent polarity and catalyst choice influence reaction yields?

Basic Research Question
The synthesis of fused pyrazine derivatives often employs organocuprates with oxalyl chloride to generate α-diones, which are critical precursors for cyclocondensation reactions. For this compound, analogous methods to thieno[3,4-b]pyrazine synthesis can be adapted. Key factors include:

  • Catalyst Selection : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables aryl-substituted derivatives, while copper-mediated reactions improve regioselectivity for cyclopropane integration .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, whereas non-polar solvents (toluene) favor cyclization steps by reducing side reactions .
  • Yield Optimization : Substituted cyclopropane precursors require inert atmospheres (N₂/Ar) to prevent oxidation, with yields exceeding 70% under optimized conditions .

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the fused-ring system of this compound?

Basic Research Question
Structural elucidation of fused heterocycles relies on complementary techniques:

  • X-ray Crystallography : Resolves bond angles and ring strain in cyclopropane moieties. For example, the crystal structure of a related spiro-pentalenoindole derivative confirmed non-planar geometry and intramolecular CH-π interactions critical for stability .
  • NMR Spectroscopy : ¹H-¹³C HMBC identifies through-space coupling in congested regions, while ²D NOESY clarifies substituent orientation in the pyrazine ring .
  • Contradiction Management : Discrepancies between calculated (DFT) and experimental data (e.g., bond lengths) are resolved via Hirshfeld surface analysis to validate electron density distributions .

Q. How do extended π-conjugation and electron-withdrawing substituents modulate the electronic properties of this compound derivatives?

Advanced Research Question
The electronic behavior is tunable via structural modifications:

  • π-Extension : Fusing acenaphthylene or phenanthroline units lowers the LUMO by 0.5–1.0 eV, enhancing n-type semiconductor properties. For example, thieno[3,4-b]quinoxaline derivatives exhibit a 1.8 eV bandgap, ideal for photovoltaic applications .
  • Substituent Effects : Electron-deficient groups (e.g., -CN, -NO₂) on the pyrazine ring increase electron affinity, while alkyl chains improve solubility without disrupting conjugation .
  • Electrochemical Analysis : Cyclic voltammetry reveals reversible reduction waves at −1.2 to −1.5 V (vs. Fc/Fc⁺), confirming stable radical anion formation in extended analogs .

Q. What strategies achieve regioselectivity in annulation reactions for synthesizing pyrrolo[3,2-b]pyrazine derivatives?

Advanced Research Question
Regioselective annulation requires precise control of reaction pathways:

  • Metal-Free Methods : Thermal cyclization of 2-(2-azidophenyl)pyrazine derivatives favors 6-membered ring formation via nitrene intermediates, achieving >90% regioselectivity .
  • Metal Catalysis : Pd(PPh₃)₄ promotes Suzuki coupling at the β-position of pyrazine, while CuI/ligand systems direct α-functionalization for 1,7-dihydrodipyrrolo derivatives .
  • Solvent-Dependent Pathways : DMF stabilizes zwitterionic intermediates for [3+2] cycloaddition, whereas DCE favors [2+2] pathways in strained systems .

Q. What methodologies evaluate the anticancer potential of this compound derivatives, and how are apoptosis assays optimized?

Advanced Research Question
Biological activity assessment involves:

  • In Vitro Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) identify IC₅₀ values. Derivatives with indole or quinoxaline motifs show IC₅₀ < 10 µM, comparable to ellipticine analogs .
  • Apoptosis Mechanisms : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation, while Western blotting detects PARP cleavage .
  • Structural-Activity Relationships (SAR) : Electron-deficient pyrazine cores enhance DNA intercalation, whereas bulky substituents reduce cytotoxicity by limiting membrane permeability .

Q. How can discrepancies between theoretical and experimental HOMO-LUMO levels in this compound be addressed?

Data Contradiction Analysis

  • Computational Adjustments : Hybrid DFT functionals (e.g., B3LYP-D3) with 6-311G(d,p) basis sets improve agreement with experimental UV-Vis and electrochemical gaps .
  • Solvent Corrections : PCM models account for solvatochromic shifts, reducing deviations from 0.3 eV to <0.1 eV in polar solvents .
  • Crystal Packing Effects : X-ray-derived Hirshfeld surfaces reveal intermolecular charge transfer, explaining lower experimental bandgaps compared to gas-phase calculations .

Q. Which computational methods accurately predict the triplet-ground-state stability in diradical derivatives of this compound?

Advanced Research Question

  • Diradical Characterization : CASSCF(2,2) calculations confirm triplet-ground-state stability (ΔEₛₜ = −5.2 kcal/mol) in diindenopyrazine diradicals, validated by SQUID magnetometry .
  • Spin Density Mapping : Mulliken population analysis shows delocalization onto pyrazine nitrogens, with spin densities of 0.65–0.72 per atom .
  • Aromaticity Metrics : NICS(1) values (−12 ppm) confirm diatropic ring currents in the pyrazine core, stabilizing the triplet state .

Properties

Molecular Formula

C10H4N2

Molecular Weight

152.15 g/mol

IUPAC Name

9,12-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),2(4),3(7),5,8,10-hexaene

InChI

InChI=1S/C10H4N2/c1-2-6-7-5(1)8(7)10-9(6)11-3-4-12-10/h1-4H

InChI Key

PFQRCUHTGSYYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C1=C3C4=NC=CN=C24

Origin of Product

United States

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